molecular formula C11H16O3 B13800709 2-Ethyl-1,3,5-trimethoxybenzene CAS No. 67827-55-8

2-Ethyl-1,3,5-trimethoxybenzene

Cat. No.: B13800709
CAS No.: 67827-55-8
M. Wt: 196.24 g/mol
InChI Key: HXQYBITZEZXDJD-UHFFFAOYSA-N
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Description

2-Ethyl-1,3,5-trimethoxybenzene is an organic compound with the molecular formula C11H16O3. It is a derivative of trimethoxybenzene, where an ethyl group is substituted at the second position of the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,3,5-trimethoxybenzene typically involves the methoxylation of 1,3,5-tribromobenzene. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to improve yield and purity, often involving high-pressure and high-temperature conditions to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,3,5-trimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethyl-1,3,5-trimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3,5-trimethoxybenzene involves its interaction with various molecular targets and pathways. It can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. The compound’s aromatic structure allows it to participate in π-π interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1,3,5-trimethoxybenzene is unique due to the specific positioning of the ethyl group, which influences its chemical reactivity and physical properties. This unique structure allows for distinct interactions in chemical and biological systems, making it valuable for specific applications .

Properties

IUPAC Name

2-ethyl-1,3,5-trimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-5-9-10(13-3)6-8(12-2)7-11(9)14-4/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQYBITZEZXDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1070644
Record name 2-Ethyl-1,3,5-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1070644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67827-55-8
Record name 2-Ethyl-1,3,5-trimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67827-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-ethyl-1,3,5-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067827558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2-ethyl-1,3,5-trimethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethyl-1,3,5-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1070644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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